Metformin Base vs. Phenformin: 21% Lower Plasma Lactate and 25% Lower Lactate/Pyruvate Ratio
In a 6-month double-blind crossover study comparing metformin (850 mg bid) and phenformin (50 mg bid) in non-insulin-dependent diabetics, metformin demonstrated significantly lower plasma lactate accumulation. Mean plasma lactate was 1.30 ± 0.05 mmol/L with metformin versus 1.64 ± 0.05 mmol/L with phenformin (p < 0.001), representing a 21% reduction. The lactate/pyruvate ratio, an indicator of intracellular redox state impairment, was 16.92 ± 0.59 with metformin compared to 22.65 ± 0.87 with phenformin (p < 0.001), a 25% lower value that was not statistically different from the pre-study baseline of 16.19 ± 0.51 [1].
| Evidence Dimension | Plasma lactate concentration (mmol/L) |
|---|---|
| Target Compound Data | 1.30 ± 0.05 mmol/L (metformin 850 mg bid) |
| Comparator Or Baseline | 1.64 ± 0.05 mmol/L (phenformin 50 mg bid) |
| Quantified Difference | 21% lower (p < 0.001) |
| Conditions | 6-month double-blind crossover trial; 10 non-insulin-dependent diabetics |
Why This Matters
Lower lactate elevation directly correlates with reduced risk of lactic acidosis, the dose-limiting toxicity that led to phenformin's market withdrawal, establishing metformin's superior safety margin.
- [1] Cavallo-Perin P, Aluffi E, Estivi P, Bruno A, Carta Q, Pagano G. The hyperlactatemic effect of biguanides: a comparison between phenformin and metformin during a 6-month treatment. Riv Eur Sci Med Farmacol. 1989;11(1):45-49. View Source
